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Compound of Interest

Compound Name: Tritylamine

Cat. No.: B134856 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Tritylamine, a

crucial building block in organic synthesis and medicinal chemistry. The following sections

detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, offering a

valuable resource for compound identification, purity assessment, and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic

molecules. For Tritylamine, both ¹H and ¹³C NMR spectra provide characteristic signals that

confirm its unique triphenylmethyl structure.

¹H NMR Spectroscopy of Tritylamine
The ¹H NMR spectrum of Tritylamine in deuterated chloroform (CDCl₃) is characterized by

signals corresponding to the amine protons and the aromatic protons of the three phenyl rings.

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.20 - 7.50 Multiplet 15H
Aromatic protons

(ortho, meta, para)

~2.15 Singlet 2H Amine protons (-NH₂)
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Note: The chemical shift of the amine protons can be variable and may broaden or shift

depending on solvent purity, concentration, and temperature.

¹³C NMR Spectroscopy of Tritylamine
The ¹³C NMR spectrum in CDCl₃ provides insight into the carbon framework of the Tritylamine
molecule.

Chemical Shift (δ) ppm Assignment

~147.5 Quaternary aromatic carbons (C-Ar)

~128.5 Aromatic CH carbons

~128.0 Aromatic CH carbons

~126.5 Aromatic CH carbons

~67.0
Quaternary carbon attached to the amine group

(C-NH₂)

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of Tritylamine, typically acquired as a solid dispersed in a potassium bromide (KBr)

pellet, displays characteristic absorption bands for its primary amine and aromatic

functionalities.
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Wavenumber (cm⁻¹) Intensity Assignment

3370, 3300 Medium

N-H symmetric and

asymmetric stretching (primary

amine)

3050 - 3020 Medium to Weak C-H aromatic stretching

1595 Medium C=C aromatic ring stretching

1490, 1445 Strong C=C aromatic ring stretching

~1600 Medium N-H bending (scissoring)

~840 Strong, Broad N-H wagging

760, 700 Strong
C-H out-of-plane bending

(monosubstituted benzene)

Experimental Protocols
Detailed methodologies are crucial for the reproducibility of spectroscopic data.

NMR Spectroscopy Protocol
Sample Preparation:

Weigh approximately 10-20 mg of solid Tritylamine.

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

Ensure the sample is fully dissolved. If necessary, gently warm the solution or use

sonication.

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean,

dry 5 mm NMR tube.

Cap the NMR tube securely.

Data Acquisition:
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The NMR spectra are typically acquired on a 300 MHz or 500 MHz spectrometer.

The instrument is locked onto the deuterium signal of the CDCl₃ solvent.

Shimming is performed to optimize the magnetic field homogeneity.

For ¹H NMR, standard acquisition parameters are used, including a sufficient number of

scans to achieve a good signal-to-noise ratio.

For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum and

enhance the signal of the carbon atoms. A sufficient number of scans is acquired due to the

low natural abundance of ¹³C.

The chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for

¹H NMR; δ = 77.16 ppm for ¹³C NMR).

FT-IR Spectroscopy Protocol
Sample Preparation (KBr Pellet Method):

Thoroughly dry a small amount of spectroscopic grade potassium bromide (KBr) in an oven

to remove any moisture.

In a clean agate mortar and pestle, grind approximately 1-2 mg of solid Tritylamine into a

fine powder.

Add approximately 100-200 mg of the dried KBr to the mortar.

Gently mix and grind the Tritylamine and KBr together until a homogeneous, fine powder is

obtained.

Transfer the powder to a pellet press die.

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent

pellet.

Data Acquisition:
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Record a background spectrum of the empty sample compartment.

Place the KBr pellet containing the sample in the spectrometer's sample holder.

Acquire the FT-IR spectrum, typically in the range of 4000-400 cm⁻¹.

The final spectrum is presented as transmittance or absorbance versus wavenumber.

Data Acquisition and Analysis Workflow
The general workflow for obtaining and analyzing spectroscopic data is illustrated below.
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General workflow for spectroscopic analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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